4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid
Description
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by two electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring. These substituents significantly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C9H4F6O3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F6O3/c10-8(11,12)5-3-4(7(16)17)1-2-6(5)18-9(13,14)15/h1-3H,(H,16,17) |
InChI Key |
INFNVLCOAJVGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Trifluoromethylbenzoic Acid as a Key Intermediate
A closely related compound, 3-trifluoromethylbenzoic acid, is often prepared as a precursor or model for the synthesis of more complex fluorinated benzoic acids. The process involves three main steps:
| Step | Description | Conditions and Notes |
|---|---|---|
| Chlorination | m-Xylene is chlorinated under initiator or light to form bis(trichloromethyl)benzene intermediates | Temperature: 60-240 °C (preferably 80-150 °C); initiators or light used to promote chlorination |
| Controlled Fluorination | Conversion of trichloromethyl intermediates to trichloromethyl trifluoromethylbenzene using HF and catalysts | Use of antimony pentachloride (0.5 wt%) as catalyst; multiple HF additions at 50-70 °C; fluorination yield ~53% |
| Catalytic Hydrolysis | Hydrolysis of trichloromethyl trifluoromethylbenzene to 3-trifluoromethylbenzoic acid using zinc catalysts | Zinc acetate or other zinc salts (1-10 wt%); temperature 120-150 °C; water added slowly over 12-18 hours; yield ~80% |
Purification involves dissolving the crude acid in aqueous sodium hydroxide, extracting impurities with organic solvents (e.g., chloroform, methylene dichloride), acidifying to precipitate the acid, and drying to obtain >99.9% purity with melting point 106.0-106.2 °C.
Synthesis of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic Acid
While direct literature on this exact compound is limited, synthesis methods for closely related compounds such as 4-(trifluoromethoxy)-2-(trifluoromethyl)benzoic acid provide insight. The general approach involves:
- Starting from substituted benzaldehydes or anisole derivatives.
- Chlorination and fluorination steps to introduce trifluoromethoxy and trifluoromethyl groups.
- Palladium-catalyzed cross-coupling or radical chlorination under UV light to functionalize the aromatic ring.
- Oxidation of aldehyde groups to carboxylic acids using oxygen in the presence of copper and cobalt acetate catalysts in aqueous media at ~70 °C.
A representative synthetic sequence includes:
| Step | Description | Conditions and Notes |
|---|---|---|
| Radical Chlorination | Anisole and 4-chlorobenzotrifluoride reacted with chlorine under UV light and radical initiators | 90-100 °C, chlorine flow maintained for several hours; reaction completion monitored by GC-MS |
| Fluorination | Conversion of trichloromethoxy benzene to trifluoromethoxy benzene using anhydrous HF | 80 °C for 4-6 hours under pressure (30-35 kg/cm²); byproduct HCl removed by purging |
| Oxidation | Oxidation of trifluoromethylbenzaldehyde to corresponding benzoic acid | Oxygen atmosphere, Cu(OAc)2·H2O and Co(OAc)2·4H2O catalysts, 70 °C, 1 hour; yield ~99% |
These steps can be adapted to install the trifluoromethoxy and trifluoromethyl groups at the 4- and 3-positions respectively, followed by oxidation to the acid.
| Reaction Step | Catalyst/Initiator | Temperature (°C) | Time (hours) | Solvent/Medium | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | Radical initiator or light | 60-150 | 4-5 | Anisole or m-xylene | - | Chlorine flow maintained; UV illumination |
| Fluorination | Antimony pentachloride (0.5 wt%) | 50-70 | 4 | Anhydrous HF | 53 | Multiple HF additions; pressure up to 35 kg/cm² |
| Hydrolysis | Zinc acetate (1-10 wt%) | 120-150 | 12-18 | Water | 80 | Slow water addition; catalytic hydrolysis |
| Oxidation | Cu(OAc)2·H2O, Co(OAc)2·4H2O | 70 | 1 | Water, oxygen atmosphere | 99 | Mild conditions; high selectivity |
- Acid-base extraction: Dissolving crude acid in aqueous sodium hydroxide to form soluble sodium salt.
- Organic solvent extraction: Removal of organic impurities using solvents such as chloroform, methylene dichloride, ethyl acetate.
- Acidification: Precipitation of pure acid by acidifying the aqueous solution with hydrochloric acid.
- Filtration and drying: Isolation of solid acid with purity >99.9% and melting point consistent with literature values.
- The multi-step synthesis requires precise control of temperature, catalyst loading, and reagent addition rates to optimize yield and purity.
- Zinc salts are effective catalysts for hydrolysis of trichloromethyl intermediates to carboxylic acids.
- Fluorination using HF and antimony pentachloride is a critical step that must be carefully managed due to corrosive reagents and pressure conditions.
- Oxidation of trifluoromethylbenzaldehydes to acids can be efficiently achieved under mild aerobic conditions with copper and cobalt catalysts.
- Purification by acid-base extraction and solvent washing yields high-purity products suitable for research and industrial applications.
The preparation of this compound involves sophisticated multi-step synthetic routes combining chlorination, fluorination, catalytic hydrolysis, and oxidation reactions. The use of zinc catalysts for hydrolysis and copper/cobalt catalysts for oxidation under controlled conditions enables high yields and purities. These methods are supported by patent literature and research findings, providing a robust framework for the synthesis of this valuable fluorinated benzoic acid derivative.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid core can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of the compound.
Scientific Research Applications
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can form strong interactions, such as halogen bonding, with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological and chemical behavior of fluorinated benzoic acids is highly dependent on the position and nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Key Research Findings
Solubility and Crystallization
- This compound is sparingly soluble in polar solvents (e.g., water) but crystallizes efficiently from chloroform, as observed in related compounds (e.g., 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid) .
- 4-(Trifluoromethoxy)benzoic acid exhibits higher aqueous solubility than its dual-substituted counterpart due to reduced steric hindrance .
Stability Under Acidic Conditions
- The trifluoromethoxy group is resistant to hydrolysis under acidic conditions, whereas methoxy analogs (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) are prone to demethylation, limiting their utility in low-pH environments .
Q & A
Q. What role does this compound play in designing fluorinated covalent inhibitors?
- Answer : The carboxylic acid moiety enables conjugation to warhead groups (e.g., α,β-unsaturated ketones) for covalent binding. Fluorine’s electronegativity enhances target affinity and membrane permeability. Test reactivity via Michael addition kinetics and crystallography to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
